molecular formula C9H10FNO2 B13650153 Methyl 2-amino-4-fluoro-6-methylbenzoate

Methyl 2-amino-4-fluoro-6-methylbenzoate

Cat. No.: B13650153
M. Wt: 183.18 g/mol
InChI Key: HNIZUCLDVWKSLC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluoro-6-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-fluoro-6-methylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-fluoro-6-methylbenzoate, followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-fluorobenzoate
  • Methyl 2-amino-6-fluoro-4-methylbenzoate
  • Methyl 4-amino-2-fluoro-6-methylbenzoate

Uniqueness

Methyl 2-amino-4-fluoro-6-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of an amino group, a fluorine atom, and a methyl ester group provides a distinct set of chemical properties that can be leveraged in various applications.

Biological Activity

Methyl 2-amino-4-fluoro-6-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a fluorine atom and an amino group on the benzoate structure. Its chemical formula can be represented as C10H10FNO2C_10H_{10}FNO_2. The structural features suggest that it may interact with various biological targets, particularly in microbial systems.

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. The mechanism primarily involves the inhibition of bacterial RNA polymerase, which is crucial for bacterial transcription and survival. Studies have shown that compounds with similar structures can disrupt RNA synthesis, leading to bacteriostatic or bactericidal effects on Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .

Efficacy Against Pathogens

A detailed investigation into the antimicrobial efficacy revealed that this compound demonstrated significant activity against several Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded to assess potency:

Pathogen MIC (μg/mL) Activity Type
Streptococcus pneumoniae4Bacteriostatic
Staphylococcus aureus8Bactericidal
Streptococcus pyogenes16Bacteriostatic

The compound showed a dose-dependent response, where increasing concentrations led to enhanced antimicrobial effects, particularly in the case of S. pneumoniae .

Study on Antibacterial Efficacy

In a recent study, this compound was tested alongside other derivatives to evaluate its antibacterial properties. The results indicated that this compound outperformed several analogs in inhibiting bacterial growth, particularly against S. pneumoniae. The study utilized fluorescence microscopy to visualize the impact on bacterial RNA polymerase localization, confirming that treatment with the compound altered its distribution within the cells .

In Vivo Studies

Further investigations included in vivo studies where the compound was administered to animal models with induced infections. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, suggesting potential therapeutic applications for treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications such as varying the position of the amino group or substituting different halides have been shown to affect potency. For instance, introducing electron-withdrawing groups at specific positions enhanced interaction with bacterial targets, while electron-donating groups diminished activity .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-amino-4-fluoro-6-methylbenzoate

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

HNIZUCLDVWKSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)N)F

Origin of Product

United States

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